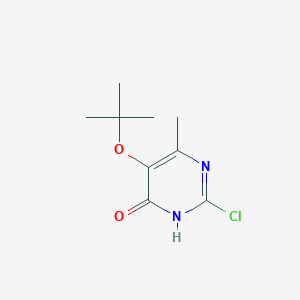

5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one

Description

5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a tert-butoxy group at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 6-position. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2.

This compound is likely synthesized via nucleophilic substitution or condensation reactions, with tert-butoxy introduced using protective groups like tert-butyldimethylsilyl (TBS) or tert-butoxycarbonyl (Boc), as seen in analogous syntheses . Its applications span medicinal chemistry (e.g., as a kinase inhibitor precursor) and materials science, where pyrimidinones serve as ligands or intermediates.

Properties

CAS No. |

62022-12-2 |

|---|---|

Molecular Formula |

C9H13ClN2O2 |

Molecular Weight |

216.66 g/mol |

IUPAC Name |

2-chloro-4-methyl-5-[(2-methylpropan-2-yl)oxy]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H13ClN2O2/c1-5-6(14-9(2,3)4)7(13)12-8(10)11-5/h1-4H3,(H,11,12,13) |

InChI Key |

PSRAGVFQXAAJDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)Cl)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one typically involves the reaction of appropriate pyrimidine derivatives with tert-butyl alcohol and chlorinating agents. One common method includes the use of tert-butyl alcohol in the presence of a strong acid catalyst to introduce the tert-butoxy group. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

Hydrolysis: The tert-butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea can be used in substitution reactions. These reactions are typically carried out in polar solvents like methanol or ethanol at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidinones, hydroxyl derivatives, and reduced forms of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

The compound 5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and agricultural chemistry. This article explores its applications, synthesizing insights from diverse sources and case studies.

Antimicrobial Activity

One significant application of this compound is its potential as an antimicrobial agent. Research has shown that derivatives of chlorinated pyrimidines exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have demonstrated that modifications to the pyrimidine structure can enhance antibacterial efficacy against pathogens like Neisseria gonorrhoeae and Staphylococcus aureus .

Antiviral Properties

Another area of interest is the antiviral properties of pyrimidine derivatives. Some studies suggest that compounds similar to this compound may inhibit viral replication through interference with nucleic acid synthesis. This has implications for developing treatments for viral infections, including those caused by RNA viruses .

Anti-inflammatory Effects

Research indicates that certain pyrimidine derivatives possess anti-inflammatory properties. The compound may inhibit specific pathways involved in inflammation, making it a candidate for further investigation in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Herbicide Development

In agricultural chemistry, this compound is explored for its potential use as a herbicide. Its structure allows for selective inhibition of specific enzymes in plants, which can lead to effective weed control without harming crops. Studies have focused on optimizing its formulation to enhance soil penetration and reduce degradation .

Pest Resistance

Additionally, this compound may play a role in developing pest-resistant crop varieties. By incorporating genes that express enzymes capable of metabolizing such compounds, researchers aim to create plants that can withstand herbicide application while maintaining productivity .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound was found to inhibit bacterial growth effectively at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Herbicide Trials

Field trials were conducted to assess the effectiveness of this compound as a herbicide in corn fields. Results indicated a significant reduction in weed biomass compared to untreated plots, with optimal application rates identified at 200 g/ha. These findings support further development towards commercial herbicide formulations .

Mechanism of Action

The mechanism of action of 5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s binding affinity to these targets by providing steric hindrance and electronic effects. The chlorine atom can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Key Observations :

- Electronic Effects : The 2-chloro substituent enhances electrophilicity at the 2-position, facilitating substitution reactions, whereas fluorophenyl or trifluoromethyl groups in analogs increase electron-withdrawing effects.

- Solubility : The tert-butoxy group may reduce water solubility compared to Boc-containing derivatives , which benefit from the polar carbamate moiety.

Biological Activity

Chemical Structure and Properties

The molecular formula of 5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one is with a molecular weight of 227.67 g/mol. Its structure features a pyrimidine ring substituted with a tert-butoxy group and a chlorine atom, which may influence its biological interactions.

Research indicates that pyrimidine derivatives, including this compound, can exhibit various biological activities through multiple mechanisms:

- Enzyme Inhibition : Many pyrimidines act as inhibitors of specific enzymes, particularly kinases involved in cancer progression. For example, studies have shown that similar compounds can inhibit the activity of protein kinases, leading to reduced cell proliferation in cancer cells .

- Antimicrobial Properties : Pyrimidine derivatives have been studied for their antimicrobial effects against various pathogens. The presence of chlorine and alkoxy groups can enhance their potency against bacterial strains .

- Antiviral Activity : Some research suggests that pyrimidine compounds may interfere with viral replication processes, making them candidates for antiviral drug development .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of several pyrimidine derivatives, including this compound. The compound was found to inhibit the growth of various cancer cell lines with IC50 values ranging from 10 to 50 µM depending on the specific cell line tested. The study highlighted its potential as a lead compound for further development in targeted cancer therapies .

Antimicrobial Efficacy

In a separate investigation into antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL for both strains .

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| This compound | Anticancer (various cell lines) | IC50: 10 - 50 µM |

| Similar Pyrimidine Derivative A | Antimicrobial (S. aureus) | MIC: 32 µg/mL |

| Similar Pyrimidine Derivative B | Antiviral (HIV replication) | IC50: 25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.